1-(3,4-Dimethoxybenzyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
Description
This synthetic urea derivative features a 3,4-dimethoxybenzyl group and a 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl moiety. The ethylsulfonyl substituent enhances metabolic stability by resisting hydrolysis, while the dimethoxybenzyl group may contribute to lipophilicity and target binding.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-4-30(26,27)24-11-5-6-16-13-17(8-9-18(16)24)23-21(25)22-14-15-7-10-19(28-2)20(12-15)29-3/h7-10,12-13H,4-6,11,14H2,1-3H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEVECWPZSOCLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Tetrahydroquinoline/Urea Derivatives
Key Structural Differences
Analysis
- Ethylsulfonyl vs. Isobutyryl ( vs. Target Compound): The ethylsulfonyl group in the target compound may confer greater resistance to enzymatic degradation compared to the isobutyryl group, which is prone to esterase-mediated hydrolysis .
- Methoxy vs.
- Tetrahydroquinoline vs. Isoquinoline Scaffolds (): Romneine, a natural isoquinoline derivative, shares the 3,4-dimethoxybenzyl group but lacks the urea linkage. Isoquinolines often exhibit distinct binding profiles compared to tetrahydroquinolines due to differences in ring conformation .
Pharmacological Implications
- Ethylsulfonyl Group: This electron-withdrawing group may stabilize the tetrahydroquinoline ring’s conformation, improving target engagement.
- Natural vs. Synthetic Derivatives: Romneine’s methylenedioxy and methyl groups () suggest activity in alkaloid-associated pathways (e.g., neurotransmitter modulation), whereas synthetic derivatives like the target compound are optimized for metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
